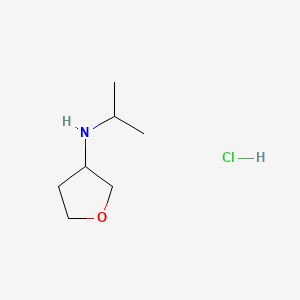
1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GK921 , is a compound with an intriguing structure. It belongs to the class of quinoxaline derivatives. Let’s explore its properties and applications.
Métodos De Preparación
Synthesis:: GK921 is synthesized through a series of chemical reactionsThe specific reaction conditions and reagents used in this synthesis are beyond the scope of this article, but it’s essential to note that the presence of the 3-ethynyl group contributes to its activity .
Industrial Production:: While industrial-scale production methods for GK921 are not widely documented, research laboratories typically synthesize it using established organic chemistry techniques.
Análisis De Reacciones Químicas
GK921 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.
Aplicaciones Científicas De Investigación
Cancer Research:: GK921 has shown promise in cancer treatment. For instance, it acts as a transglutaminase 2 (TGase 2) inhibitor . TGase 2 plays a role in renal cell carcinoma (RCC) growth. GK921 effectively reduces tumor growth in preclinical xenograft models of RCC by stabilizing p53, suggesting a potential therapeutic approach for RCC .
Mecanismo De Acción
GK921’s mechanism of action involves inhibiting TGase 2. By targeting this enzyme, it disrupts cellular processes related to cancer progression. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
GK921’s uniqueness lies in its 3-ethynylpyrrolidin-1-yl moiety. Similar compounds may lack this specific substituent. further exploration of related quinoxaline derivatives could reveal additional compounds with comparable or distinct properties.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-2-6-3-4-12(5-6)7(13)8(9,10)11/h1,6H,3-5H2 |
Clave InChI |
VNOCIYYTYAWNMU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCN(C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


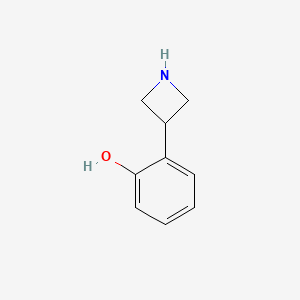

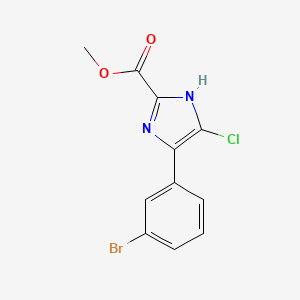
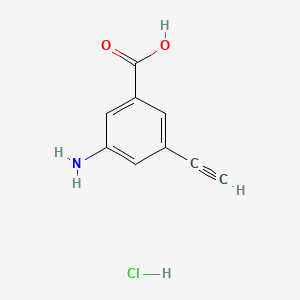
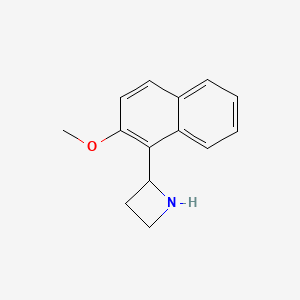
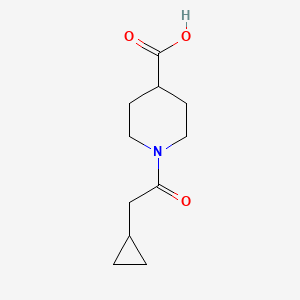

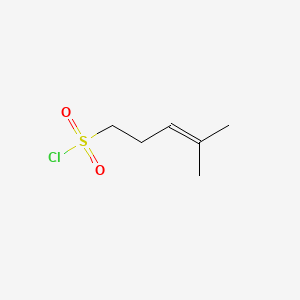
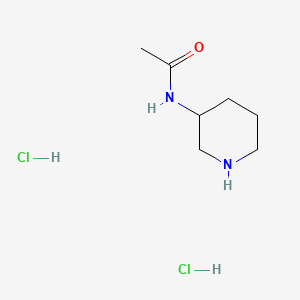

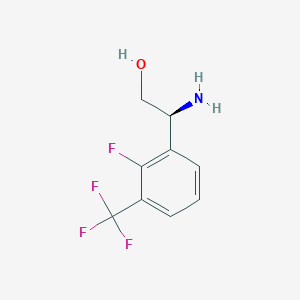
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
